![molecular formula C7H6N4O B12863785 [1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide](/img/structure/B12863785.png)
[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique triazole and pyridine rings, which contribute to its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the use of dicationic molten salts as catalysts, which facilitate the formation of the compound under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and sustainable methodologies, such as microwave irradiation and green solvents, suggests potential for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures and specific solvents to achieve desired products.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which exhibit different biological activities and potential therapeutic applications.
Applications De Recherche Scientifique
[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor for enzymes such as cyclooxygenase (COX) and kinases, which play crucial roles in inflammatory and proliferative processes . By binding to these enzymes, the compound disrupts their normal function, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Shares a similar triazole ring structure but differs in its biological activities and applications.
[1,2,4]Triazolo[1,5-a]pyridine: Another related compound with distinct pharmacological properties and uses.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide is unique due to its specific combination of triazole and pyridine rings, which confer a broad spectrum of biological activities and potential therapeutic applications. Its ability to act as an inhibitor for multiple enzymes and receptors sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C7H6N4O |
|---|---|
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
[1,2,4]triazolo[4,3-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-7(12)5-1-2-11-4-9-10-6(11)3-5/h1-4H,(H2,8,12) |
Clé InChI |
GPDPZIAAHSPAMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=NN=C2C=C1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methylthio)benzo[d]oxazole-6-acetonitrile](/img/structure/B12863718.png)
![2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12863724.png)
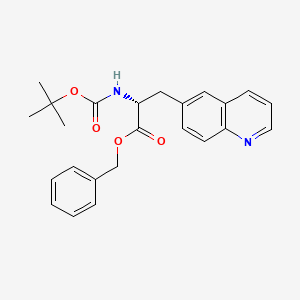
![4-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12863732.png)
![2-[4-(Benzyloxy)phenyl]furan](/img/structure/B12863737.png)
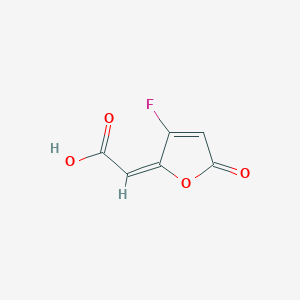
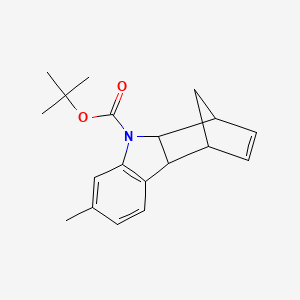
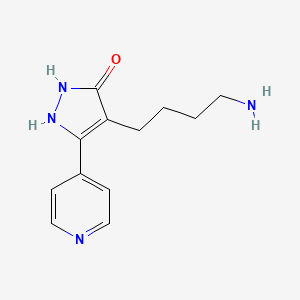
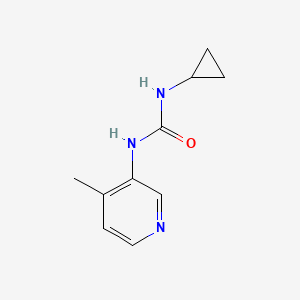
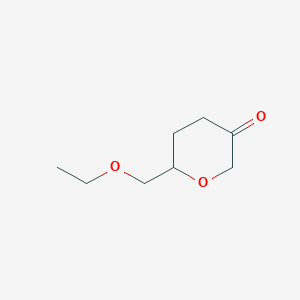
![1,3-Dinitro-4-methyldibenzo[b,d]thiophene](/img/structure/B12863775.png)
![N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine](/img/structure/B12863778.png)
![1-(4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12863807.png)

